molecular formula C22H24ClN5OS3 B12165433 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B12165433
M. Wt: 506.1 g/mol
InChI Key: SINUCFOKCRQZAW-CFRMEGHHSA-N
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Description

The compound with the molecular formula C22H24ClN5OS3 Loratadine . It is a second-generation antihistamine used to treat allergies. Loratadine is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria without causing significant drowsiness, a common side effect of first-generation antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through a multi-step process. One common method involves the reaction of 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester with N-methylpiperidine in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene, followed by purification steps including recrystallization.

Industrial Production Methods

Industrial production of Loratadine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Desloratadine (oxidation product) and various halogenated or alkylated derivatives (substitution products) .

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound does not significantly cross the blood-brain barrier, which minimizes central nervous system side effects like drowsiness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loratadine stands out due to its balance of efficacy and minimal sedative effects. Unlike Cetirizine, it is less likely to cause drowsiness, making it a preferred choice for individuals who need to avoid sedation. Compared to Fexofenadine, Loratadine has a longer duration of action, providing relief for up to 24 hours with a single dose .

Properties

Molecular Formula

C22H24ClN5OS3

Molecular Weight

506.1 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C22H24ClN5OS3/c1-3-28(4-2)18-11-9-16(10-12-18)13-24-25-20(29)15-31-22-27-26-21(32-22)30-14-17-7-5-6-8-19(17)23/h5-13H,3-4,14-15H2,1-2H3,(H,25,29)/b24-13-

InChI Key

SINUCFOKCRQZAW-CFRMEGHHSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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